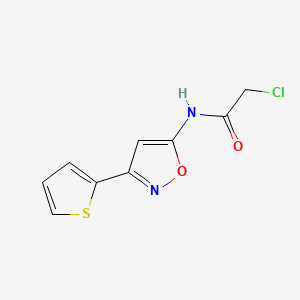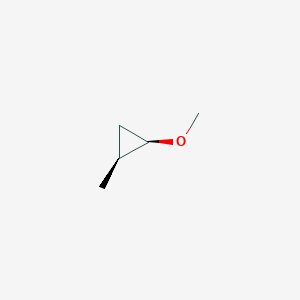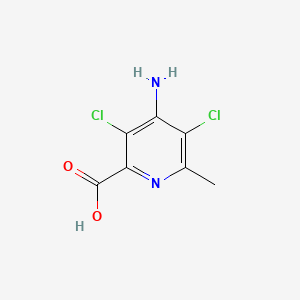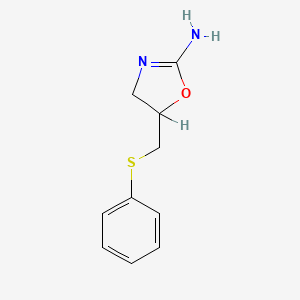
Methanetrithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanetrithiol is an organosulfur compound with the chemical formula CH₄S₃. It is a colorless liquid with a strong, unpleasant odor. This compound is known for its high reactivity due to the presence of three thiol groups (-SH), making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanetrithiol can be synthesized through several methods. One common method involves the reaction of methanethiol with sulfur in the presence of a catalyst. The reaction proceeds as follows:
CH3SH+2S→CH4S3
This reaction typically requires elevated temperatures and pressures to proceed efficiently.
Industrial Production Methods
In an industrial setting, this compound is produced by the direct reaction of methanethiol with elemental sulfur. The process is carried out in a controlled environment to ensure the safety and purity of the product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methanetrithiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides and sulfonic acids.
Reduction: It can be reduced to form simpler thiols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides (R-X) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).
Reduction: Simpler thiols (R-SH).
Substitution: Various substituted thiol derivatives.
Aplicaciones Científicas De Investigación
Methanetrithiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: this compound is studied for its role in biological systems, including its potential as an antioxidant.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
Methanetrithiol exerts its effects through its thiol groups, which are highly reactive. These groups can form disulfide bonds with other molecules, altering their structure and function. This reactivity makes this compound a powerful reducing agent and nucleophile. In biological systems, it can interact with proteins and enzymes, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Methanethiol (CH₃SH): A simpler thiol with one -SH group.
Ethanethiol (C₂H₅SH): Another simple thiol with a similar structure.
Dimethyl disulfide (CH₃SSCH₃): A disulfide compound formed from the oxidation of methanethiol.
Uniqueness
Methanetrithiol is unique due to its three thiol groups, which confer higher reactivity compared to simpler thiols like methanethiol and ethanethiol. This makes it particularly useful in reactions requiring multiple thiol functionalities.
Propiedades
Número CAS |
36069-03-1 |
|---|---|
Fórmula molecular |
CH4S3 |
Peso molecular |
112.2 g/mol |
Nombre IUPAC |
methanetrithiol |
InChI |
InChI=1S/CH4S3/c2-1(3)4/h1-4H |
Clave InChI |
WNIMPVMSRDFHTD-UHFFFAOYSA-N |
SMILES canónico |
C(S)(S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)




methanone](/img/structure/B14665175.png)






![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
